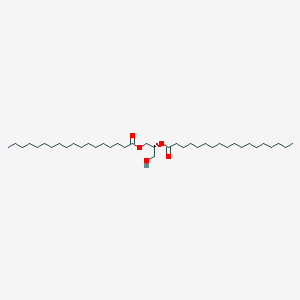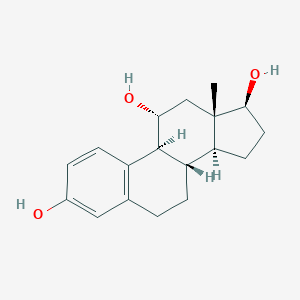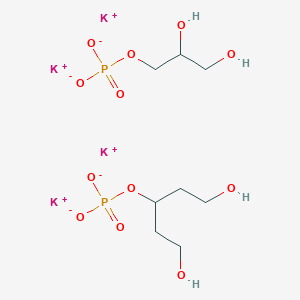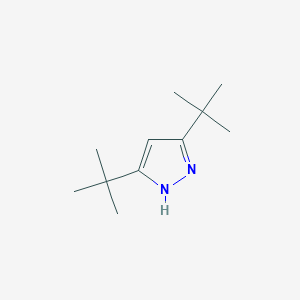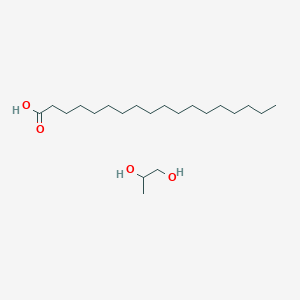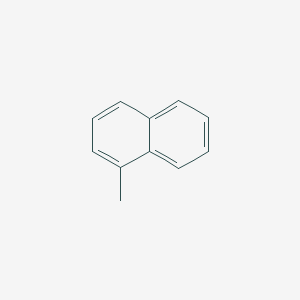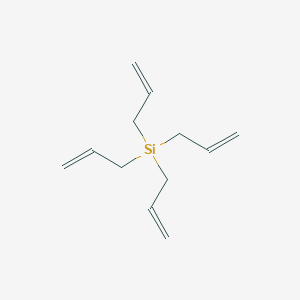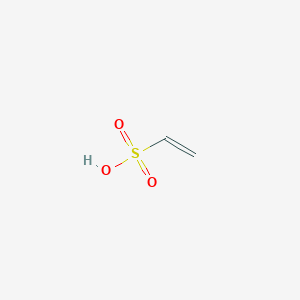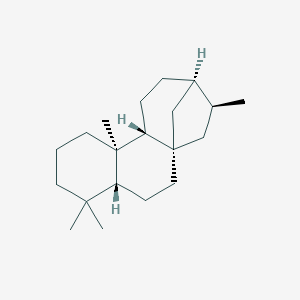
Kaurane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaurane is a natural product that belongs to the diterpene family. It is widely found in plants and has been studied for its various biological activities. Kaurane has been found to have potential applications in medicinal chemistry, agriculture, and other fields.
Wissenschaftliche Forschungsanwendungen
Structural Diversity through Fungal Biotransformations
Kaurane diterpenes, derived from various plant species, show a significant increase in biological activity with increased functionalization. Fungal biotransformations have been key in achieving this, creating a wide range of chemical modifications including hydroxylation and ring rearrangements. This technique provides an array of biologically active compounds with increased polarity and potential applications in various fields, including pharmacology and organic chemistry (Takahashi, Gomes, Lyra, dos Santos, & Martins, 2014).
Anti-inflammatory Applications
Kaurane diterpenoids have shown significant anti-inflammatory properties. For instance, ent-18-acetoxykaur-16-en-15-one, a kaurane derivative, exhibited notable inhibition of superoxide anion generation and elastase release, highlighting its potential in anti-inflammatory therapies (Kuo, Yang, Hwang, Lai, Li, Thang, & Wu, 2013).
Synthesis and Bioactivities
The synthesis of kaurane diterpenoids, including ent-kaurane, has been a focus due to their diverse bioactivities like antibacterial, antitumor, antimalarial, and antiviral properties. Their structural diversity, often achieved through various synthesis techniques, makes them subjects of interest in the field of medicinal chemistry (Du & Lei, 2015).
Apoptosis and Phagocytosis in Macrophages
In a study focusing on the effects of kaurane diterpenes on apoptosis and phagocytosis, compounds like foliol and linearol were found to inhibit activation of nuclear factor κB, a key transcription factor involved in inflammatory responses. These findings suggest potential applications in modulating immune responses and inflammatory conditions (Heras, Hortelano, Girón, Bermejo, Rodrı́guez, & Boscá, 2007).
Anticancer Potential
Research has shown that kaurane diterpenes, such as inflexinol, can inhibit NF-κB activity and induce apoptotic cell death in cancer cells. This suggests their potential as therapeutic agents in cancer treatment, particularly in colon cancer (Ban, Oh, Hwang, Moon, Jeong, Lee, Kim, Lee, Kim, Han, & Hong, 2009).
Mechanistic Pathways in Cancer Therapy
Kaurane diterpenes, particularly ent-kauranes, have been widely studied for their anticancer activities. Mechanisms include regulation of apoptosis, cell cycle arrest, autophagy, and metastasis, with specific molecular targets such as BCL-2, BAX, PARP, and others being modulated. These properties make them promising candidates in cancer research (Sarwar, Xia, Liang, Tsang, & Zhang, 2020).
Eigenschaften
CAS-Nummer |
1573-40-6 |
|---|---|
Produktname |
Kaurane |
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
(1R,4R,9R,10R,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C20H34/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h14-17H,5-13H2,1-4H3/t14-,15+,16+,17-,19+,20+/m0/s1 |
InChI-Schlüssel |
IVZWRQBQDVHDNG-KUIXFMFUSA-N |
Isomerische SMILES |
C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCCC4(C)C)C |
SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
Kanonische SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




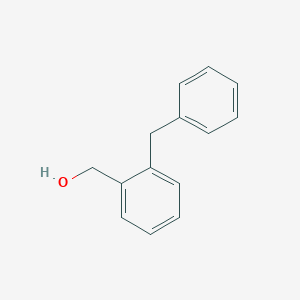
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
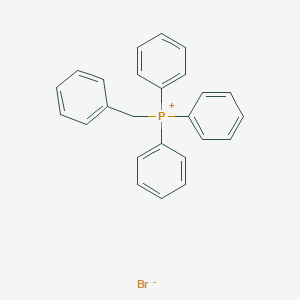
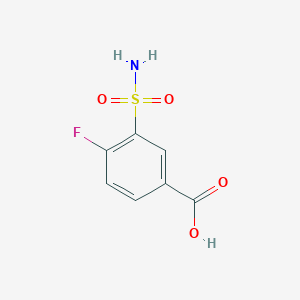
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
